Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-
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Overview
Description
Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro- is a nitrogen-containing heterocyclic compound It features a fused ring system consisting of a pyrrole ring and a pyrazine ring, with bromine and chlorine substituents at specific positions
Preparation Methods
The synthesis of pyrrolo[1,2-a]pyrazine derivatives, including 6,7-dibromo-1-chloro-, typically involves multiple steps. One common method includes:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolo[1,2-a]pyrazine derivatives.
Chemical Reactions Analysis
Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Annulation: These reactions can further modify the ring structure, leading to new compounds with potentially different biological activities.
Scientific Research Applications
Pyrrolo[1,2-a]pyrazine derivatives, including 6,7-dibromo-1-chloro-, have been extensively studied for their biological activities. They exhibit a wide range of properties, such as:
Antimicrobial: Effective against various bacterial and fungal strains.
Anti-inflammatory: Potential to reduce inflammation in biological systems.
Antiviral: Active against certain viruses.
Antitumor: Shows promise in inhibiting the growth of cancer cells.
Kinase Inhibition: Some derivatives are potent inhibitors of specific kinases, making them valuable in cancer research.
Mechanism of Action
The exact mechanism of action for pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro- is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro- can be compared with other pyrrolo[1,2-a]pyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine-1,4-dione: Exhibits different biological activities due to its unique structure.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Another derivative with distinct properties.
Properties
CAS No. |
1823231-07-7 |
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Molecular Formula |
C7H3Br2ClN2 |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
6,7-dibromo-1-chloropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H3Br2ClN2/c8-4-3-5-7(10)11-1-2-12(5)6(4)9/h1-3H |
InChI Key |
JDLVBOFRJADCOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=C2Br)Br)C(=N1)Cl |
Origin of Product |
United States |
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